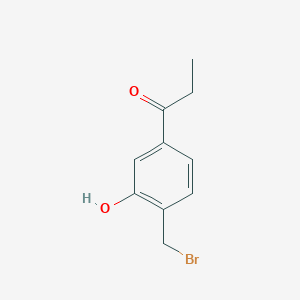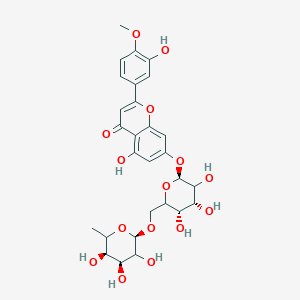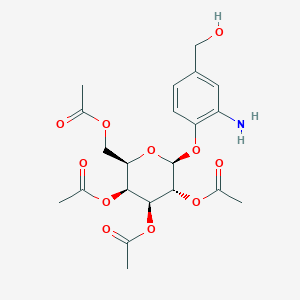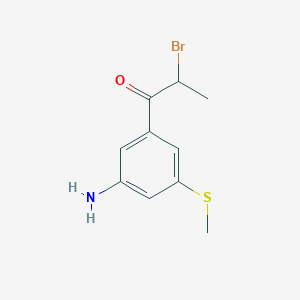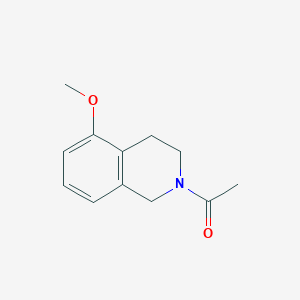![molecular formula C9H11N3O2S B14057784 Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- CAS No. 14453-26-0](/img/structure/B14057784.png)
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- is a compound that belongs to the class of Schiff bases. Schiff bases are formed by the condensation of primary amines with carbonyl compounds. This particular compound is synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- involves the reaction of thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol. Sulfuric acid is used as a catalyst to facilitate the reaction. The product is then purified by recrystallization from aqueous ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various complex molecules and intermediates.
Biology: The compound has shown potential in DNA-binding studies, indicating its use in genetic research.
Medicine: It exhibits anticancer and antimicrobial properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- involves its ability to bind with DNA. This binding can lead to the inhibition of DNA replication and transcription, which is crucial for its anticancer properties. The compound interacts with DNA through intercalation and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hydrazinecarbothioamide, 2-[(3-fluoro-2-pyridinyl)methylene]-
- Hydrazinecarbothioamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-
Uniqueness
Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to bind with DNA and exhibit anticancer activity sets it apart from other similar compounds .
Propriétés
Numéro CAS |
14453-26-0 |
|---|---|
Formule moléculaire |
C9H11N3O2S |
Poids moléculaire |
225.27 g/mol |
Nom IUPAC |
[(3-hydroxy-4-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S/c1-14-8-3-2-6(4-7(8)13)5-11-12-9(10)15/h2-5,13H,1H3,(H3,10,12,15) |
Clé InChI |
ARINKVDYBABITQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=S)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)

